Lys-[Des-Arg9]Bradykinin
Descripción general
Descripción
Des-Arg10-Kallidin es un metabolito de la calidina, un péptido que forma parte del sistema calicreína-cinina. Actúa como un potente agonista del receptor de bradicinina tipo 1. Este compuesto es inducido por lesiones tisulares, como la isquemia miocárdica y la inflamación . Des-Arg10-Kallidin es conocido por su papel en varios procesos fisiológicos y patológicos, incluida la inflamación y la modulación del dolor .
Aplicaciones Científicas De Investigación
Des-Arg10-Kallidin tiene numerosas aplicaciones de investigación científica, particularmente en los campos de la biología y la medicina. Se utiliza para estudiar el papel del receptor de bradicinina en la inflamación y la modulación del dolor . Este compuesto también se emplea en la investigación del cáncer, ya que el receptor de bradicinina se sobreexpresa en varios tipos de cáncer, lo que lo convierte en un objetivo potencial para la imagenología y la terapia del cáncer . Además, Des-Arg10-Kallidin se utiliza en el desarrollo de sistemas de administración de fármacos dirigidos, como nanopartículas que pueden administrar fármacos específicamente a tejidos inflamados .
Mecanismo De Acción
Des-Arg10-Kallidin ejerce sus efectos al unirse al receptor de bradicinina tipo 1, un receptor acoplado a proteína G. Esta unión activa una cascada de señalización que involucra fosfolipasas, proteína quinasa C y segundos mensajeros como inositol-1,4,5-trifosfato y diacilglicerol . Estos segundos mensajeros modulan la producción de óxido nítrico y prostaglandinas, lo que lleva a la vasodilatación, aumento de la permeabilidad vascular y sensación de dolor . La alta selectividad del compuesto para el receptor de bradicinina tipo 1 se debe a la interacción entre su fenilalanina terminal C y residuos específicos en el receptor .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Lys-[Des-Arg9]Bradykinin interacts with various enzymes, proteins, and other biomolecules. It is known to stimulate the bradykinin B1 receptor . The activation of this receptor leads to a cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . These interactions significantly influence the biochemical reactions in which this compound is involved.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), the rate-limiting enzyme in prostaglandin synthesis, and subsequent PGE2 production .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through the activation of the bradykinin B1 receptor . This activation leads to a signaling cascade involving various molecules and secondary messengers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is known to be involved in the kallikrein-kinin system .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Des-Arg10-Kallidin se puede sintetizar mediante síntesis de péptidos en fase sólida. Las secuencias peptídicas se ensamblan en una resina en fase sólida, y el producto final se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución . La síntesis implica la adición gradual de aminoácidos a la cadena peptídica en crecimiento, con cada aminoácido protegido por un grupo protector temporal para evitar reacciones no deseadas.
Métodos de producción industrial: La producción industrial de Des-Arg10-Kallidin sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica sintetizadores de péptidos automatizados que pueden manejar múltiples reacciones simultáneamente, aumentando la eficiencia y el rendimiento. El producto final se purifica y se caracteriza mediante técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear para garantizar su pureza e integridad estructural.
Análisis De Reacciones Químicas
Tipos de reacciones: Des-Arg10-Kallidin experimenta varias reacciones químicas, incluida la hidrólisis y la degradación enzimática. Es metabolizado por carboxipeptidasas, que eliminan la arginina del extremo C-terminal para formar Des-Arg10-Kallidin . Este compuesto también puede interactuar con metalopeptidasas como la enzima convertidora de angiotensina, la endopeptidasa neutra y la aminopeptidasa M, que juegan un papel en su inactivación .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de Des-Arg10-Kallidin incluyen aminoácidos protegidos, reactivos de acoplamiento como N,N’-diisopropilcarbodiimida y agentes desprotectores como el ácido trifluoroacético. Las reacciones se llevan a cabo típicamente en condiciones suaves para preservar la integridad de la cadena peptídica.
Productos principales: El producto principal formado a partir de la degradación enzimática de Des-Arg10-Kallidin es Des-Arg9-Bradicinina, que es otro agonista potente para el receptor de bradicinina tipo 1 .
Comparación Con Compuestos Similares
Des-Arg10-Kallidin es similar a otras cininas como la bradicinina y la calidina. tiene una mayor selectividad para el receptor de bradicinina tipo 1 en comparación con la bradicinina, que se une principalmente al receptor de bradicinina tipo 2 . Esta selectividad hace que Des-Arg10-Kallidin sea una herramienta valiosa para estudiar las funciones específicas del receptor de bradicinina tipo 1. Otros compuestos similares incluyen Des-Arg9-Bradicinina y Lisil-Bradicinina, que también juegan un papel en la inflamación y la modulación del dolor .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVBOHFGXNHCC-TZPCGENMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222058 | |
Record name | Kallidin, des-arg(10)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1032.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71800-36-7 | |
Record name | Kallidin, des-arg(10)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kallidin, des-arg(10)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of des-Arg10-kallidin?
A1: Des-Arg10-kallidin selectively binds to and activates the kinin B1 receptor (B1R) [, , , , , , , , , , , , , , , ].
Q2: How does B1R activation by des-Arg10-kallidin differ from bradykinin's action?
A2: Bradykinin primarily activates the B2 receptor (B2R), although it can be metabolized to des-Arg10-kallidin by carboxypeptidases, subsequently activating B1R [, ].
Q3: What are the downstream effects of B1R activation by des-Arg10-kallidin?
A3: B1R activation triggers various signaling pathways, leading to effects like vasodilation, increased vascular permeability, pain, inflammation, and cell proliferation, often associated with inflammatory and fibrotic conditions [, , , , , , , , , , , , , , , ].
Q4: How does carboxypeptidase M (CPM) influence B1R signaling by des-Arg10-kallidin?
A4: CPM acts as a positive allosteric modulator of B1R, enhancing des-Arg10-kallidin's binding affinity and downstream signaling, ultimately increasing receptor activity [, ].
Q5: What is the molecular formula and weight of des-Arg10-kallidin?
A5: Des-Arg10-kallidin's molecular formula is C50H73N13O11, and its molecular weight is 1004.2 g/mol.
Q6: Is there any spectroscopic data available for des-Arg10-kallidin?
A6: While specific spectroscopic data isn't extensively provided in the research, studies utilizing techniques like fluorescence resonance energy transfer and bioluminescence resonance energy transfer have been employed to investigate des-Arg10-kallidin's interaction with B1R and conformational changes upon binding [, ].
Q7: How does the removal of the C-terminal arginine residue impact kinin activity?
A7: Removing the C-terminal arginine generates des-Arg10-kallidin from kallidin, shifting its selectivity from B2R to B1R [, , , ].
Q8: Have any des-Arg10-kallidin analogs been developed to explore structure-activity relationships?
A8: Yes, analogs like Lys-[D-Phe8]des-Arg9-BK and Sar-[D-Phe8]des-Arg9-BK have been synthesized to investigate metabolic stability and the impact of structural modifications on B1R activity [].
Q9: What is known about the stability of des-Arg10-kallidin?
A9: Des-Arg10-kallidin can be metabolized by enzymes like angiotensin-converting enzyme (ACE) and aminopeptidase M, influencing its half-life and duration of action [].
Q10: Have any formulation strategies been explored to improve des-Arg10-kallidin stability?
A10: The development of metabolically protected analogs like Sar-[D-Phe8]des-Arg9-BK represents a strategy to enhance stability and prolong the peptide's half-life [].
Q11: What is the primary route of administration for des-Arg10-kallidin in experimental settings?
A11: Des-Arg10-kallidin is often administered via intra-arterial or intravenous routes in animal models to study its cardiovascular effects [, , ].
Q12: What is known about the metabolism and excretion of des-Arg10-kallidin?
A12: Des-Arg10-kallidin is metabolized by enzymes like ACE and aminopeptidase M. While specific details on excretion pathways are not extensively covered, research suggests renal excretion as a possible route [, ].
Q13: What in vitro models are used to study the effects of des-Arg10-kallidin?
A13: Cell-based assays using human lung fibroblasts, endothelial cells, umbilical vein smooth muscle cells, and various other cell lines are employed to investigate B1R expression, signal transduction pathways, and downstream effects of des-Arg10-kallidin [, , , , , , , ].
Q14: What are the key findings from in vivo studies using des-Arg10-kallidin?
A14: In vivo studies in animal models, particularly rodents, have demonstrated that des-Arg10-kallidin can induce hypotension, enhance inflammatory responses, contribute to pain hypersensitivity, and influence vascular permeability [, , , , , , , , , ].
Q15: Have any clinical trials been conducted with des-Arg10-kallidin?
A15: While des-Arg10-kallidin has not been evaluated in large-scale clinical trials, research in human subjects has explored its effects on nasal airway resistance, vascular function, and tissue plasminogen activator release [, , ].
Q16: What analytical methods are used to study des-Arg10-kallidin?
A16: Various techniques are employed, including:
- Radioligand binding assays: To assess the binding affinity of des-Arg10-kallidin to B1R [, , , , , , ].
- Real-time PCR (RT-PCR): To quantify B1R mRNA expression levels in cells and tissues [, , , , , , ].
- Western blot analysis: To detect and measure B1R protein expression [, ].
- Immunofluorescence and immunocytochemistry: To visualize the cellular localization of B1R [, ].
- Calcium imaging: To assess changes in intracellular calcium levels upon B1R activation [, , , , ].
- Zymography: To analyze the activity of matrix metalloproteinases, which can be modulated by des-Arg10-kallidin [].
- ELISA: To quantify cytokine levels, reflecting inflammatory responses [, ].
- Venous occlusion plethysmography: To measure forearm blood flow in human subjects [, ].
- Nasal lavage: To collect samples for measuring albumin content as an indicator of vascular permeability in the nasal airway [].
Q17: What are some essential research resources for studying des-Arg10-kallidin?
A17: Key resources include:
- Cell lines: Various human and animal cell lines expressing B1R, including HEK293T cells, Chinese hamster ovary cells, human lung fibroblasts (IMR 90), and endothelial cells [, , , , , , , , ].
- Antibodies: Specific antibodies targeting B1R for Western blot analysis, immunofluorescence, and immunocytochemistry [, ].
- Agonists and antagonists: Selective B1R agonists (e.g., des-Arg10-kallidin) and antagonists (e.g., [des-Arg10-Leu9]-kallidin) for pharmacological studies [, , , , , , , , , , , , , , , ].
- Animal models: Rodent models are commonly used to investigate the in vivo effects of des-Arg10-kallidin, particularly in the context of inflammation, pain, and cardiovascular function [, , , , , , , , , ].
Q18: What are some significant milestones in des-Arg10-kallidin research?
A18: Key milestones include:
- Identification and characterization of the B1R: This discovery paved the way for understanding the distinct pharmacological properties and signaling pathways mediated by des-Arg10-kallidin [, ].
- Elucidation of the role of carboxypeptidases in B1R agonist generation: The finding that enzymes like CPM can convert B2R agonists into B1R agonists, such as des-Arg10-kallidin, provided crucial insights into the regulation of kinin activity [, ].
- Development of selective B1R antagonists: The availability of potent and specific antagonists like [des-Arg10-Leu9]-kallidin has been instrumental in dissecting the physiological and pathological roles of B1R signaling [, , , , , ].
Q19: What are the potential cross-disciplinary applications of des-Arg10-kallidin research?
A19: Research on des-Arg10-kallidin holds promise for understanding and potentially treating a wide range of conditions, including:
- Inflammatory diseases: Given its role in inflammation, targeting B1R with antagonists could offer novel therapeutic approaches for diseases like asthma, arthritis, and inflammatory bowel disease [, , , ].
- Pain management: Des-Arg10-kallidin's involvement in pain hypersensitivity suggests that B1R antagonists could be explored for developing analgesics, particularly in the context of inflammatory pain [, , , ].
- Cardiovascular diseases: Understanding the interplay between B1R and B2R in regulating vascular tone and blood pressure could lead to new strategies for managing hypertension and heart failure [, , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.